4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O3S/c1-14(2)27-22(30)16-8-6-15(7-9-16)12-29-23(31)21-20(10-11-33-21)28(24(29)32)13-17-18(25)4-3-5-19(17)26/h3-5,10-11,14-16H,6-9,12-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVOEZFUOIENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a synthetic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological properties and potential clinical uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 477.9 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may act similarly by targeting specific pathways involved in tumor growth.
Neuroprotective Effects
Research has demonstrated that certain thieno[3,2-d]pyrimidine derivatives possess neuroprotective effects. These compounds can modulate neurotransmitter levels and exhibit antioxidant activity, which may be beneficial in treating neurodegenerative diseases. The specific compound's ability to influence neurochemical pathways warrants further investigation.
Antimicrobial Activity
Compounds with similar structures have been reported to exhibit antimicrobial properties against a range of pathogens. This biological activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
- Anticancer Mechanisms : A study on thieno[3,2-d]pyrimidine derivatives showed that they could induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
- Neuroprotective Studies : In a zebrafish model of epilepsy, related compounds demonstrated the ability to upregulate protective neurosteroids while downregulating stress hormones like cortisol . This suggests potential for the compound in neuroprotective applications.
- Antimicrobial Efficacy : Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit bacterial growth by interfering with DNA replication processes . This finding supports the exploration of the compound as a potential antibiotic agent.
Data Tables
Preparation Methods
Gewald Reaction Protocol
- Step 1 : Cyclocondensation of 2-chloro-6-fluorobenzaldehyde with ethyl cyanoacetate in the presence of sulfur and morpholine yields 2-aminothiophene-3-carbonitrile.
- Step 2 : Reaction with formamide under reflux forms the thieno[3,2-d]pyrimidine-2,4-dione core.
Reaction Conditions :
N-Alkylation with 2-Chloro-6-fluorobenzyl Bromide
The N1 position of the thieno[3,2-d]pyrimidine core is alkylated using 2-chloro-6-fluorobenzyl bromide under basic conditions.
Alkylation Procedure
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent : Anhydrous DMF or acetonitrile.
- Conditions : 60–80°C for 4–6 hours under nitrogen atmosphere.
Key Optimization :
- Excess benzyl bromide (1.5 equiv) improves yields to 80–85%.
- Catalytic tetrabutylammonium iodide (TBAI) enhances reaction rate.
Introduction of the Cyclohexanecarboxamide Side Chain
The C3-methylcyclohexanecarboxamide moiety is introduced via a nucleophilic substitution or Mitsunobu reaction.
Mitsunobu Reaction Strategy
- Substrate : 3-(Bromomethyl)thieno[3,2-d]pyrimidine-2,4-dione.
- Reagents :
- N-Isopropylcyclohexanecarboxamide.
- Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.
Yield : 60–70% after column chromatography.
Alternative Nucleophilic Substitution
- Substrate : 3-(Chloromethyl) intermediate.
- Reagents : N-Isopropylcyclohexanecarboxamide, NaH in DMF.
- Conditions : 50°C for 8 hours.
Advantage : Avoids stoichiometric phosphine reagents.
Purification and Characterization
Final purification is achieved via silica gel chromatography (ethyl acetate/hexane), followed by recrystallization from ethanol/water.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.15 (d, 6H, CH(CH₃)₂), δ 4.21 (m, 1H, CH(CH₃)₂), δ 7.35–7.45 (m, Ar-H). |
| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1340 cm⁻¹ (S-O). |
| MS | m/z 506.0 [M+H]⁺. |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for introducing the cyclohexanecarboxamide side chain:
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Mitsunobu Reaction | 70% | >95% | High | Moderate |
| Nucleophilic Substitution | 65% | 90–92% | Low | High |
Challenges and Optimization Opportunities
- Stereochemical Control : The cyclohexane ring introduces conformational isomers, necessitating chiral chromatography for enantiopure products.
- Solvent Selection : DMF, though effective, complicates recycling; alternatives like 2-MeTHF are under investigation.
- Byproduct Formation : Over-alkylation at N3 can occur if reaction times exceed 8 hours.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires precise control of reaction conditions:
- Temperature : Maintain low temperatures (0–10°C) during sensitive steps like aldehyde formation to prevent side reactions .
- Solvent Selection : Use aprotic solvents (e.g., acetonitrile or DMF) to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Employ phase-transfer catalysts or Lewis acids to accelerate cyclization steps in the thienopyrimidine core .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .
What advanced techniques are recommended for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., fluorobenzyl and cyclohexane groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (± 0.001 Da) to rule out byproducts .
- X-ray Crystallography : Resolve stereochemistry of the cyclohexane carboxamide moiety if crystalline forms are obtainable .
- HPLC-PDA : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
How should structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the thienopyrimidine dione ring (e.g., replacing fluorine with chlorine) and compare bioactivity .
- Substituent Analysis : Test N-isopropyl vs. bulkier groups (e.g., tert-butyl) on the cyclohexane carboxamide to assess steric effects on target binding .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the 2-chloro-6-fluorobenzyl group) .
- Data Validation : Employ dose-response assays (IC/EC) in triplicate to ensure reproducibility .
What strategies address poor aqueous solubility during in vitro bioactivity assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the cyclohexane carboxamide for enhanced solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
- pH Adjustment : Prepare stock solutions in buffered saline (pH 7.4) to mimic physiological conditions .
How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer:
- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to identify degradation products that may skew results .
- Orthogonal Assays : Confirm antiviral or anticancer activity via both cell-based (e.g., MTT) and target-specific (e.g., enzyme inhibition) assays .
- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) to account for plate-to-plate differences .
Which in vitro and in vivo models are most suitable for evaluating its therapeutic potential?
Methodological Answer:
- Cancer Models : Use NCI-60 cell lines for broad cytotoxicity screening and xenograft models (e.g., HCT-116) for in vivo efficacy .
- Inflammatory Diseases : Test TNF-α inhibition in LPS-stimulated RAW264.7 macrophages .
- Neurological Targets : Employ SH-SY5Y cells for neuroprotective activity and zebrafish models for blood-brain barrier penetration .
- Dosing Regimens : For in vivo studies, administer via intraperitoneal injection (10–50 mg/kg) with pharmacokinetic profiling (T, C) .
What computational methods aid in predicting off-target interactions or toxicity?
Methodological Answer:
- Molecular Dynamics Simulations : Model binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
- Toxicity Prediction : Use QSAR tools like ProTox-II to assess hepatotoxicity or mutagenicity risks .
- Off-Target Profiling : Perform reverse docking against the PDB database to identify unintended targets (e.g., kinases or GPCRs) .
How can researchers scale up synthesis without compromising reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real-time .
- Flow Chemistry : Convert batch reactions (e.g., cyclization steps) to continuous flow systems for better heat/mass transfer .
- Quality by Design (QbD) : Define critical parameters (e.g., stirring rate, reagent stoichiometry) via DOE (Design of Experiments) .
What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Use protein precipitation with acetonitrile followed by SPE (C18 cartridges) to isolate the compound from plasma .
- LC-MS/MS Detection : Employ MRM transitions (e.g., m/z 428 → 310 for quantification) with deuterated internal standards .
- Matrix Effects : Validate methods using spike-and-recovery experiments in relevant biological fluids (e.g., rat serum) .
How to design stability studies under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways .
- Long-Term Stability : Store aliquots at -80°C and assess purity monthly via HPLC .
- Excipient Compatibility : Test formulations with lactose or mannitol for hygroscopicity and phase changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
